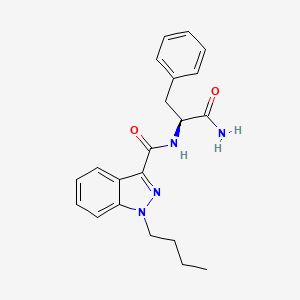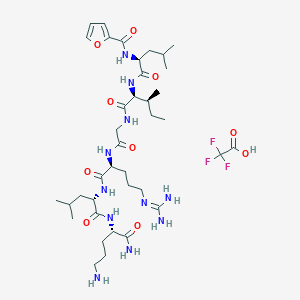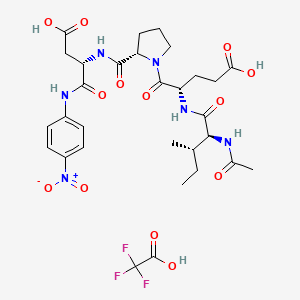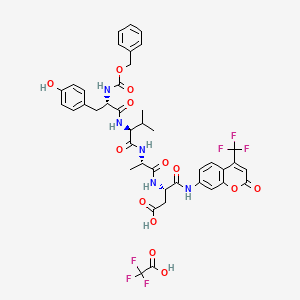
Z-VAD-AMC (acetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-VAD-AMC (acetate) is a fluorogenic substrate specifically designed for caspase-1. Upon enzymatic cleavage by caspase-1, it releases 7-amino-4-methylcoumarin, a fluorescent molecule that can be used to quantify caspase-1 activity. This compound is widely used in biochemical research to study apoptosis and other cell death mechanisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Z-VAD-AMC (acetate) involves multiple steps, starting with the protection of amino acids and the coupling of these protected amino acids to form the desired peptide sequence. The final step involves the attachment of the 7-amino-4-methylcoumarin moiety. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide in anhydrous solvents like dimethylformamide .
Industrial Production Methods: Industrial production of Z-VAD-AMC (acetate) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in solid form and stored at low temperatures to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions: Z-VAD-AMC (acetate) primarily undergoes enzymatic cleavage reactions. It is specifically cleaved by caspase-1, releasing the fluorescent 7-amino-4-methylcoumarin. This reaction is highly specific and does not involve oxidation, reduction, or substitution reactions .
Common Reagents and Conditions: The enzymatic cleavage reaction requires the presence of active caspase-1 and is typically carried out in buffered aqueous solutions at physiological pH. The reaction conditions are optimized to ensure maximum activity of caspase-1 .
Major Products: The major product of the enzymatic cleavage of Z-VAD-AMC (acetate) is 7-amino-4-methylcoumarin, which exhibits strong fluorescence and can be easily quantified using fluorescence spectroscopy .
Wissenschaftliche Forschungsanwendungen
Z-VAD-AMC (acetate) has a wide range of applications in scientific research:
Chemistry: Used as a tool to study enzyme kinetics and the specificity of caspase-1.
Biology: Utilized in cell death assays to quantify caspase-1 activity and study apoptosis.
Medicine: Employed in drug discovery and development to screen for potential caspase-1 inhibitors.
Industry: Applied in the development of diagnostic assays and research kits for studying cell death mechanisms
Wirkmechanismus
Z-VAD-AMC (acetate) exerts its effects by serving as a substrate for caspase-1. Upon cleavage by caspase-1, it releases 7-amino-4-methylcoumarin, which fluoresces and can be quantified. This allows researchers to measure caspase-1 activity and study its role in apoptosis and other cellular processes. The molecular target of Z-VAD-AMC (acetate) is caspase-1, and the pathway involved is the caspase-mediated apoptotic pathway .
Vergleich Mit ähnlichen Verbindungen
- Z-DEVD-AMC (acetate)
- Z-LEHD-AMC (acetate)
- Z-IETD-AMC (acetate)
Comparison: Z-VAD-AMC (acetate) is unique in its specificity for caspase-1, whereas other similar compounds like Z-DEVD-AMC (acetate) and Z-LEHD-AMC (acetate) are substrates for different caspases. This specificity makes Z-VAD-AMC (acetate) particularly useful for studying caspase-1 activity and its role in apoptosis .
Eigenschaften
Molekularformel |
C32H38N4O11 |
|---|---|
Molekulargewicht |
654.7 g/mol |
IUPAC-Name |
acetic acid;(3S)-4-[(4-methyl-2-oxochromen-7-yl)amino]-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C30H34N4O9.C2H4O2/c1-16(2)26(34-30(41)42-15-19-8-6-5-7-9-19)29(40)31-18(4)27(38)33-22(14-24(35)36)28(39)32-20-10-11-21-17(3)12-25(37)43-23(21)13-20;1-2(3)4/h5-13,16,18,22,26H,14-15H2,1-4H3,(H,31,40)(H,32,39)(H,33,38)(H,34,41)(H,35,36);1H3,(H,3,4)/t18-,22-,26-;/m0./s1 |
InChI-Schlüssel |
SXYMXZONFDAVEL-FYPZEFOXSA-N |
Isomerische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3.CC(=O)O |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B10797034.png)



![1-benzyl-N-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]piperidin-4-amine](/img/structure/B10797071.png)

![4-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-4-oxobutanoic acid](/img/structure/B10797080.png)
![5-Azido-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797085.png)

![N-[2-(dimethylamino)-2-oxoethyl]-2,5-dimethyl-1-phenylpyrrole-3-carboxamide](/img/structure/B10797097.png)
![1-(4-bromophenyl)-N,2,5-trimethyl-N-[2-(methylamino)-2-oxoethyl]pyrrole-3-carboxamide](/img/structure/B10797098.png)
![2-[[5-(2,5-dimethyl-1-phenylpyrrol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B10797105.png)
![4-[4-[6-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]oxyphenyl]sulfonylmorpholine](/img/structure/B10797117.png)
